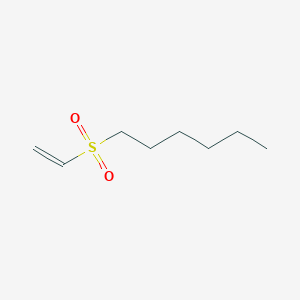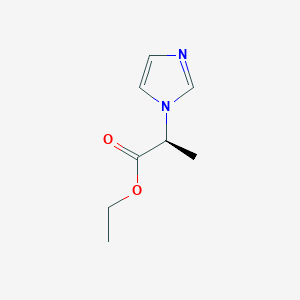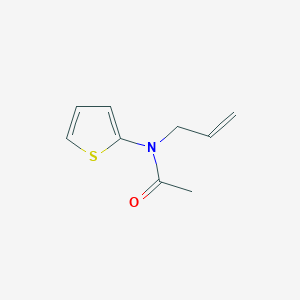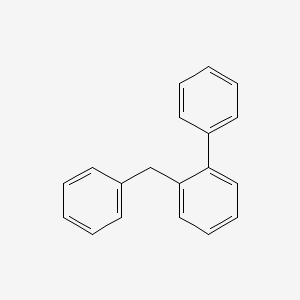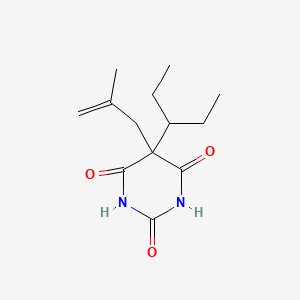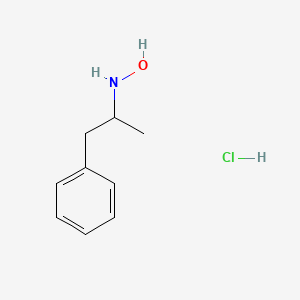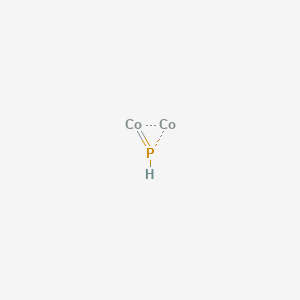
Cobalt;phosphanylidenecobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;phosphanylidenecobalt is a coordination compound that features cobalt atoms bonded to phosphanylidenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .
化学反応の分析
Types of Reactions
Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .
科学的研究の応用
Cobalt;phosphanylidenecobalt has a wide range of applications in scientific research:
作用機序
The mechanism of action of cobalt;phosphanylidenecobalt involves its interaction with molecular targets and pathways in biological systems. For example, in cancer cells, the compound can induce cell death through mechanisms such as ferroptosis, where it generates reactive oxygen species that damage cellular components . The compound’s ability to interact with proteins and DNA also plays a crucial role in its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to cobalt;phosphanylidenecobalt include other cobalt coordination complexes, such as:
- Cobalt(II) phosphate
- Cobalt(III) oxide
- Cobalt(II) chloride
Uniqueness
This compound is unique due to its specific coordination environment and the presence of phosphanylidenes, which impart distinct chemical and physical properties. Compared to other cobalt complexes, it may exhibit enhanced catalytic activity, stability, and biological activity .
特性
分子式 |
Co2HP |
|---|---|
分子量 |
149.8481 g/mol |
IUPAC名 |
cobalt;phosphanylidenecobalt |
InChI |
InChI=1S/2Co.HP/h;;1H |
InChIキー |
LJZGLCGFCNJCTO-UHFFFAOYSA-N |
正規SMILES |
P=[Co].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


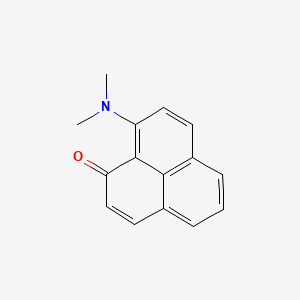
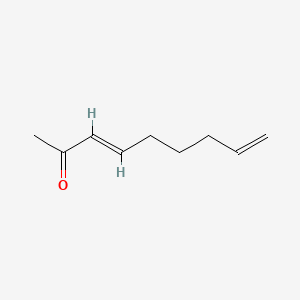
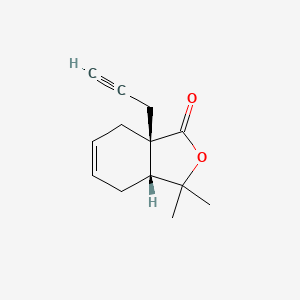
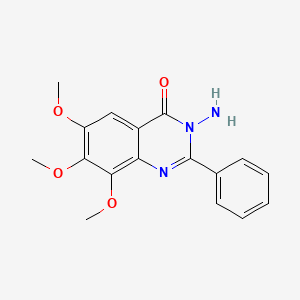
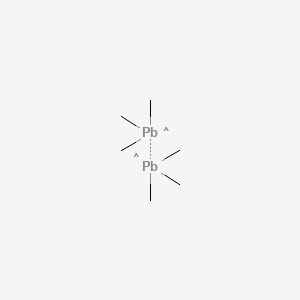
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
